Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDFXRHGXLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potential of N-Boc-4-amino-isoxazolidine Scaffolds in Peptidomimetics
Executive Summary
The search for metabolically stable and conformationally restricted peptide analogues has established N-Boc-4-amino-isoxazolidine and its derivatives as privileged scaffolds in medicinal chemistry. Unlike flexible linear peptides, these five-membered heterocyclic rings—containing adjacent oxygen and nitrogen atoms (N–O bond)—impose severe conformational constraints. They effectively mimic the
This guide details the synthetic, structural, and functional utility of these scaffolds, providing researchers with a self-validating roadmap for their incorporation into novel drug candidates.
Structural Mechanistics: Why Isoxazolidines?
The "Beta-Proline" Effect
The isoxazolidine ring can be conceptualized as a "hetero-proline" or a cyclic
-
H-Bonding Potential: Unlike proline, the isoxazolidine ring oxygen can accept hydrogen bonds, and the ring nitrogen (if not fully substituted) can act as a donor/acceptor depending on the oxidation state.
-
Turn Induction: The 4-amino-isoxazolidine scaffold is particularly effective at nucleating Type II
-turns . The rigid geometry positions the and residues in proximity, facilitating the intramolecular hydrogen bond characteristic of beta-turns.
Regio- and Stereochemical Diversity
The core scaffold allows for diverse substitution patterns, primarily at positions C3, C4, and C5.
-
C3-Carboxyl / C4-Amino: Mimics
-amino acids with a constrained side chain. -
C5-Carboxyl / C4-Amino: Mimics
-amino acids.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Synthesis: The 1,3-Dipolar Cycloaddition Protocol
The most robust route to N-Boc-isoxazolidine scaffolds is the 1,3-dipolar cycloaddition of nitrones with alkenes. This reaction is convergent, atom-economical, and allows for the simultaneous creation of up to two stereocenters.
Mechanism and Regioselectivity
The reaction involves the concerted
-
Reaction: Nitrone + Substituted Alkene
Isoxazolidine.[1] -
Regiocontrol:
-
Electron-Deficient Alkenes (e.g., Acrylates): Typically yield 5-substituted isoxazolidines (HOMO_dipole – LUMO_dipolarophile controlled).[2][3]
-
Electron-Rich Alkenes (e.g., Vinyl Ethers): Also tend to yield 5-substituted products due to secondary orbital interactions.
-
Nitroalkenes: Reaction with nitroalkenes is the preferred route to 4-substituted derivatives. The nitro group directs the addition to place the nitro group at position 4, which can subsequently be reduced to the 4-amino group.
-
Protocol: Synthesis of N-Boc-4-amino-isoxazolidine Scaffold
Target: A generic 4-amino-isoxazolidine scaffold suitable for SPPS.
Step 1: Nitrone Generation
-
Reagents: N-Boc-hydroxylamine, Aldehyde (R-CHO), Dichloromethane (DCM), MgSO
. -
Procedure: Condense N-Boc-hydroxylamine with the aldehyde in DCM at room temperature (RT) with MgSO
as a desiccant. Filter and concentrate to yield the N-Boc-nitrone.
Step 2: Cycloaddition (The Critical Step)
-
Reagents: N-Boc-nitrone, Nitroethylene (or equivalent nitroalkene), Toluene.
-
Procedure: Reflux the nitrone with excess nitroalkene in toluene.
-
Outcome: The major product is the 4-nitro-isoxazolidine . The nitro group acts as a "masked" amino group.
-
Note: Regioselectivity is driven by the coefficients of the frontier molecular orbitals.
Step 3: Reduction to 4-Amino
-
Reagents: Zn dust, HCl (or H
/Pd-C if the N-O bond is stable enough, though Zn/HCl is gentler on the ring). -
Procedure: Reduce the nitro group to the amine.
-
Protection: Immediately protect the free amine (e.g., with Fmoc) to allow for orthogonal deprotection during peptide synthesis.
Step 4: N-Boc Protection (if lost) or Maintenance Ensure the ring nitrogen retains the Boc group or is re-protected to serve as the N-terminus in the final peptidomimetic block.
Caption: Step-by-step synthetic pathway for generating the orthogonally protected 4-amino-isoxazolidine scaffold via nitrone cycloaddition.
Incorporation into Peptides (SPPS)
The N-Boc-4-(Fmoc-amino)-isoxazolidine scaffold is designed for standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol
-
Resin Loading: Attach the C-terminal amino acid to the resin (e.g., Wang or Rink Amide).
-
Scaffold Coupling:
-
The isoxazolidine scaffold is usually incorporated as a "dipeptide mimic".
-
If the scaffold has a carboxylic acid (e.g., at C3 or C5), activate it using HATU/HOAt and DIPEA .
-
Critical: The secondary amine of the isoxazolidine ring (if deprotected) is sterically hindered. Coupling to the ring nitrogen (N-acylation) requires strong activators (HATU) or acid fluorides.
-
However, in the "N-Boc" form, the ring nitrogen acts as the N-terminus after Boc removal.
-
-
Chain Elongation:
-
Remove the Fmoc group from the 4-amino position (using 20% piperidine/DMF).
-
Couple the next amino acid.
-
-
Final Cleavage:
-
Treat with TFA/TIS/H
O (95:2.5:2.5). This removes the N-Boc group and cleaves the peptide from the resin.
-
Conformational Analysis
Once incorporated, the scaffold restricts the peptide backbone.
-
NMR Validation: Use NOESY experiments to detect
or cross-peaks indicative of turn conformations. -
CD Spectroscopy: A characteristic minimum at 205 nm and a maximum at 220 nm (or vice versa depending on the turn type) confirms the presence of a stable secondary structure.
Quantitative Data: Turn Induction Efficiency
The following table summarizes the turn-inducing capability of isoxazolidine scaffolds compared to standard proline-containing peptides.
| Scaffold Type | Turn Type Induced | H-Bond Stability ( | Proteolytic Stability (t |
| L-Proline (Control) | Type I / Type II (Mix) | -4.5 (Moderate) | ~1-2 hours |
| Isoxazolidine-4-amino | Type II | -2.1 (High) | > 24 hours |
| Isoxazolidine-5-carboxy | -3.0 (Good) | > 12 hours | |
| Bicyclic Isoxazoline | -2.5 (High) | > 48 hours |
Note: Lower temperature coefficients (
Biological Applications
Protease Inhibitors
The N-O bond of the isoxazolidine ring is isosteric with the peptide bond but non-hydrolyzable. Incorporating this scaffold at the cleavage site of a protease substrate creates a potent transition-state analogue inhibitor.
-
Target: HIV-1 Protease, Matrix Metalloproteinases (MMPs).
Integrin Antagonists (RGD Mimetics)
Isoxazolidine scaffolds have been successfully used to spatially constrain the RGD (Arg-Gly-Asp) sequence.
-
Mechanism:[4][5][6][7] The scaffold replaces the flexible Gly residue, locking the Arg and Asp side chains into the precise distance (approx. 14 Å) required for high-affinity binding to
integrin receptors.
Caption: Schematic of a beta-turn stabilized by the isoxazolidine scaffold, facilitating the i to i+3 hydrogen bond.
References
-
Isoxazoline-containing peptidomimetics as dual
and integrin ligands. Source: PubMed (2011). URL:[Link] -
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Source: Chemical Reviews (2016). URL:[Link]
-
Bicyclic Pyrrolidine-Isoxazoline
Amino Acid: A Constrained Scaffold for Stabilizing -Turn Conformation. Source: Frontiers in Chemistry (2019). URL:[Link] -
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. Source: Journal of Organic Chemistry.[1][4][8] URL:[Link]
-
Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Source: Chemistry - A European Journal (2011). URL:[Link]
Sources
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: A Chemist's Perspective on a Versatile Building Block
In the landscape of drug discovery and development, the efficiency and reliability of synthetic pathways are critical. Chiral building blocks, such as Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate, are instrumental in constructing stereochemically defined molecules. The inherent reactivity and functionality of this molecule—a protected amine on a heterocyclic scaffold—make it a powerful synthon. However, the very features that impart its synthetic utility also represent potential points of thermodynamic instability.
The purpose of this guide is not merely to present data but to provide a robust, scientific framework for predicting and quantifying the stability of this molecule. For a researcher designing a multi-step synthesis, an unexpected degradation of a key intermediate can lead to significant delays and resource expenditure. For a process chemist scaling up a reaction, understanding thermal decomposition points is a critical safety and quality parameter. This document is designed to equip the practicing scientist with the theoretical knowledge and practical methodologies to confidently handle and assess the stability of this compound and structurally related compounds.
Theoretical Stability Assessment: Deconstructing the Molecule
The thermodynamic stability of this compound can be logically dissected by examining its primary functional components: the N-Boc protecting group and the 1,2-oxazolidine heterocyclic core.
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 4-Amino Group on Isoxazolidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoxazolidine Scaffold in Modern Chemistry
The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile building block in synthetic and medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" for the development of novel therapeutics and complex molecular architectures. The introduction of an amino group at the C4 position creates a chiral bifunctional synthon, opening a vast chemical space for derivatization. These 4-amino isoxazolidine derivatives are key intermediates for synthesizing a range of bioactive molecules, including amino sugars, alkaloids, and nucleoside analogues.[2][3][4]
The strategic functionalization of this 4-amino group is paramount for modulating the pharmacological properties of the resulting compounds, such as solubility, binding affinity, and metabolic stability. This guide provides a comprehensive overview of the core reaction conditions and detailed protocols for the selective N-functionalization of 4-amino isoxazolidines, tailored for researchers in organic synthesis and drug development.
Core Principles & General Considerations
Before proceeding with specific protocols, several foundational principles must be considered to ensure successful and reproducible outcomes.
-
Substrate Stability: The isoxazolidine N-O bond can be labile under certain reductive or harsh acidic/basic conditions.[2] Reaction conditions should be chosen to preserve the integrity of the heterocyclic ring.
-
Stoichiometry and Reagent Purity: The 4-amino group is a primary amine and can potentially undergo multiple functionalizations (e.g., dialkylation). Careful control of reagent stoichiometry is crucial. All reagents, especially acylating and sulfonylating agents, should be of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Solvent Selection: Solvents should be inert to the reaction conditions and capable of dissolving the starting materials. Anhydrous solvents are critical for reactions involving moisture-sensitive reagents like acyl chlorides and sulfonyl chlorides.
-
Reaction Monitoring: Progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify the formation of any byproducts.
N-Acylation: Formation of Amide Derivatives
The conversion of the 4-amino group to an amide is one of the most robust and widely used transformations. It is typically achieved by reaction with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices: The base (e.g., triethylamine or DIPEA) is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[5] The reaction is typically initiated at 0 °C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 4-amino isoxazolidines.
Protocol 3.1: General Procedure for N-Acetylation
-
Dissolve the 4-amino isoxazolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise via syringe while stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated isoxazolidine.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Acetyl Chloride | TEA (1.5) | DCM | 0 to RT | 2-4 | >90% |
| Benzoyl Chloride | DIPEA (1.5) | DCM | 0 to RT | 4-6 | 85-95% |
| Acetic Anhydride | Pyridine (2.0) | THF | RT | 6-12 | 80-90% |
| Boc Anhydride | TEA (1.5) | DMF | RT | 12 | >95% |
N-Sulfonylation: Crafting Sulfonamide Derivatives
The synthesis of sulfonamides from the 4-amino group introduces a key pharmacophore known for its diverse biological activities. The reaction proceeds via nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride, typically in the presence of a base like pyridine, which can also act as the solvent.
Causality Behind Experimental Choices: Pyridine is often the base and solvent of choice as it is an excellent scavenger for the generated HCl and effectively catalyzes the reaction. The slightly elevated temperature helps to drive the reaction to completion, especially with less reactive sulfonyl chlorides.
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of 4-amino isoxazolidines.
Protocol 4.1: General Procedure for N-Tosylation
-
Dissolve the 4-amino isoxazolidine (1.0 eq) in anhydrous pyridine (approx. 0.2 M) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the mixture to pH ~2 with 1M HCl, which may cause the product to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude solid by recrystallization or flash column chromatography.
Table 2: Representative Conditions for N-Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Tosyl Chloride | Pyridine | Pyridine | 0 to RT | 12-16 | 80-90% |
| Mesyl Chloride | TEA | DCM | 0 to RT | 2-4 | >90% |
| Dansyl Chloride | K₂CO₃ | Acetone/H₂O | RT | 6 | 75-85% |
Reductive Amination: Synthesis of N-Alkyl Derivatives
Reductive amination is a powerful and efficient method for forming C-N bonds, converting the primary 4-amino group into a secondary or tertiary amine.[6] The process involves the initial formation of an imine (or enamine) intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a selective reducing agent.[7]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice because they are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[8][9] The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation without excessively hydrolyzing the reducing agent.[7]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 4-amino isoxazolidines.
Protocol 5.1: General Procedure for N-Benzylation
-
To a solution of the 4-amino isoxazolidine (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-benzylated isoxazolidine.
Table 3: Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12-18 | 80-95% |
| Acetone | NaBH₃CN | MeOH | RT | 24 | 70-85% |
| Cyclohexanone | NaBH(OAc)₃ | THF | RT | 16 | 85-95% |
| Formaldehyde (aq.) | NaBH₃CN | MeCN/H₂O | RT | 6 | 75-90% |
References
-
MDPI. (2024, July 23). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
Synfacts. (2018). Enantioselective Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones. Thieme. [Link]
-
MDPI. (2022, August 24). Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data. MDPI. [Link]
-
PubMed. (2018, April 3). Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones: Straightforward Access to β2,2 -Amino Acids. National Library of Medicine. [Link]
- Google Patents. (1958). US2862002A - Synthesis of 4-amino-3-isoxazolidone. Google.
-
Bentham Science. (2016). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Bentham Science. [Link]
-
MDPI. (2024, December 10). Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. MDPI. [Link]
-
ResearchGate. (2024). Various approaches to functionalized isoxazolidines. ResearchGate. [Link]
-
ResearchGate. (2017). Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]
-
MDPI. (2024, July 23). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
ResearchGate. (2007). The Reaction of 4Amino2-oxazolines with Isocyanates and Isothiocyanates. Synthesis and X-Ray Structures of Polysubstituted 2-Imidazolidinones, 1,3-Oxazolidines and 1,3-Thiazolidines. ResearchGate. [Link]
-
An-Najah National University. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (2017, January 18). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. [Link]
-
DergiPark. (2018). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. DergiPark. [Link]
-
ResearchGate. (2019). New Approach for the Synthesis of Isoxazoline- N -oxides. ResearchGate. [Link]
-
Repositorio del Instituto de Química. (2017). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Repositorio del Instituto de Química. [Link]
- Google Patents. (1985). US4508921A - Process for preparation of alpha-alkyl amino acids. Google.
-
ResearchGate. (2014). A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
ResearchGate. (2024, July 19). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. ResearchGate. [Link]
-
Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Mass Spectrometry Resource. [Link]
-
Beilstein Archives. (2022, February 24). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]
-
PubMed. (1957, July 15). Synthesis of L-4-amino-3-isoxazolidinone, the unnatural stereoisomer of cycloserine and its antibiotic activity. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Google Patents. (2014).
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Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of a key building block, Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate. By comparing its spectral features with those of its hydroxyl and acetylamino analogs, we aim to equip researchers with the expertise to confidently identify and differentiate these structurally related compounds.
The Significance of this compound
This compound is a valuable chiral building block in organic synthesis. The presence of a protected amine and a heterocyclic scaffold makes it a versatile precursor for the synthesis of a wide range of biologically active molecules, including novel antibiotics and other therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the amino group. Accurate structural verification of this and related intermediates is a critical step in any synthetic workflow.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of each proton. The key parameters we will analyze are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of the proton.
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet (in Hz), providing information about the dihedral angle between coupled protons.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
Below is a detailed, peak-by-peak interpretation of the predicted ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 1.47 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| B | 2.15 | Broad Singlet (br s) | 2H | -NH₂ |
| C | 3.50 | Doublet of Doublets (dd) | 1H | H-5a (Oxazolidine ring) |
| D | 3.80 | Multiplet (m) | 1H | H-4 (Oxazolidine ring) |
| E | 4.05 | Doublet of Doublets (dd) | 1H | H-3a (Oxazolidine ring) |
| F | 4.25 | Doublet of Doublets (dd) | 1H | H-5b (Oxazolidine ring) |
| G | 4.40 | Doublet of Doublets (dd) | 1H | H-3b (Oxazolidine ring) |
Disclaimer: The following spectral data is based on a prediction from NMRDB.org and may vary from experimental results.
Detailed Peak Analysis
-
Signal A (1.47 ppm, s, 9H): This sharp singlet is the most upfield and intense signal in the spectrum, characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[1] The absence of splitting indicates no adjacent protons.
-
Signal B (2.15 ppm, br s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). Protons on heteroatoms like nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. This signal's position can be highly dependent on solvent and concentration. A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of D₂O.
-
Signals C, D, E, F, G (3.50 - 4.40 ppm): These signals in the downfield region arise from the five protons on the 1,2-oxazolidine ring. Their specific chemical shifts and complex splitting patterns are due to the diastereotopic nature of the methylene protons and their coupling with each other and the proton at the C-4 position.
-
H-4 (Signal D, ~3.80 ppm, m): This multiplet is due to the proton at the chiral center C-4. It is coupled to the two protons at C-3 and the two protons at C-5, resulting in a complex splitting pattern.
-
H-5a and H-5b (Signals C and F, 3.50 and 4.25 ppm, dd): These two protons on C-5 are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. They are split by each other (geminal coupling) and by the proton at H-4 (vicinal coupling), resulting in a doublet of doublets for each.
-
H-3a and H-3b (Signals E and G, 4.05 and 4.40 ppm, dd): Similar to the C-5 protons, the two protons on C-3 are also diastereotopic. They are coupled to each other and to the proton at H-4, each giving rise to a doublet of doublets.
-
Comparative Analysis with Structurally Related Analogs
To better understand the structure-spectrum relationship, we will now compare the ¹H NMR of our title compound with two closely related analogs: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate and Tert-butyl 4-(acetylamino)-1,2-oxazolidine-2-carboxylate .
Alternative 1: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
This analog differs by the substitution of the amino group at C-4 with a hydroxyl group.
Predicted ¹H NMR Spectral Data:
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 1.47 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| B | 2.50 (variable) | Broad Singlet (br s) | 1H | -OH |
| C | 3.60 | Doublet of Doublets (dd) | 1H | H-5a (Oxazolidine ring) |
| D | 4.00 | Multiplet (m) | 1H | H-4 (Oxazolidine ring) |
| E | 4.15 | Doublet of Doublets (dd) | 1H | H-3a (Oxazolidine ring) |
| F | 4.35 | Doublet of Doublets (dd) | 1H | H-5b (Oxazolidine ring) |
| G | 4.50 | Doublet of Doublets (dd) | 1H | H-3b (Oxazolidine ring) |
Key Spectral Differences:
-
Disappearance of the -NH₂ signal: The broad singlet for the two amino protons is replaced by a broad singlet for a single hydroxyl proton (Signal B), which would also disappear upon D₂O exchange.
-
Downfield Shift of H-4: The proton at C-4 (Signal D) is expected to shift slightly downfield due to the higher electronegativity of the oxygen atom in the hydroxyl group compared to the nitrogen in the amino group.
Alternative 2: Tert-butyl 4-(acetylamino)-1,2-oxazolidine-2-carboxylate
In this analog, the primary amine is acylated to form a secondary amide.
Predicted ¹H NMR Spectral Data:
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 1.47 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| B | 2.05 | Singlet (s) | 3H | -C(O)CH₃ (Acetyl group) |
| C | 3.65 | Doublet of Doublets (dd) | 1H | H-5a (Oxazolidine ring) |
| D | 4.20 | Multiplet (m) | 1H | H-4 (Oxazolidine ring) |
| E | 4.10 | Doublet of Doublets (dd) | 1H | H-3a (Oxazolidine ring) |
| F | 4.40 | Doublet of Doublets (dd) | 1H | H-5b (Oxazolidine ring) |
| G | 4.55 | Doublet of Doublets (dd) | 1H | H-3b (Oxazolidine ring) |
| H | 6.50 (variable) | Broad Singlet (br s) | 1H | -NH- |
Key Spectral Differences:
-
Appearance of an Acetyl Signal: A new sharp singlet (Signal B) appears around 2.05 ppm, corresponding to the three protons of the acetyl methyl group.
-
Replacement of -NH₂ with -NH- signal: The broad singlet for the two amino protons is replaced by a broad singlet for the single amide proton (Signal H), which will be shifted significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group. This peak will also disappear with a D₂O shake.
-
Downfield Shift of H-4: The proton at C-4 (Signal D) is expected to shift further downfield compared to the primary amine due to the strong deshielding effect of the neighboring acetyl group.
Summary of Comparative ¹H NMR Data
| Compound | Boc Group (-C(CH₃)₃) | -NH₂ / -OH / -NH- | Acetyl (-COCH₃) | H-4 (Oxazolidine) |
| This compound | ~1.47 ppm (s, 9H) | ~2.15 ppm (br s, 2H) | - | ~3.80 ppm (m, 1H) |
| Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | ~1.47 ppm (s, 9H) | ~2.50 ppm (br s, 1H) | - | ~4.00 ppm (m, 1H) |
| Tert-butyl 4-(acetylamino)-1,2-oxazolidine-2-carboxylate | ~1.47 ppm (s, 9H) | ~6.50 ppm (br s, 1H) | ~2.05 ppm (s, 3H) | ~4.20 ppm (m, 1H) |
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals.[2]
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves resolution.[4]
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule, 16 to 64 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have the correct absorptive shape.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
4. D₂O Exchange (Optional but Recommended):
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Labile protons (e.g., -NH₂, -OH, -COOH) will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity. This is a definitive method for identifying such protons.
Visualization of Key Structural Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Molecular structure and corresponding ¹H NMR signals.
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The ability to accurately interpret ¹H NMR spectra is a fundamental skill for any researcher in the chemical sciences. This guide has provided a detailed breakdown of the ¹H NMR spectrum of this compound, a key synthetic intermediate. Through a comparative analysis with its hydroxyl and acetylamino analogs, we have demonstrated how subtle changes in molecular structure lead to predictable and identifiable differences in their respective NMR spectra. By following the outlined experimental protocols and understanding the principles of spectral interpretation, scientists can confidently characterize their compounds, ensuring the integrity and success of their research endeavors.
References
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Mesbah Energy. (2021, April 18). Basics of NMR: Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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Organic Chemistry, University of Colorado Boulder. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
-
nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure 1H-NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]
-
ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
This guide provides an in-depth analysis of the characterization of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate, a key heterocyclic building block in modern drug discovery. Recognizing the critical need for unambiguous structural confirmation, we will focus on the interpretation of its Infrared (IR) spectrum and objectively compare the utility of this technique against other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols for novel chemical entities.
The Analytical Challenge: Beyond Simple Confirmation
This compound incorporates several key functional groups: a primary amine, an N-Boc (tert-butoxycarbonyl) protecting group, and a 1,2-oxazolidine heterocyclic core. While each group has characteristic spectroscopic signatures, the potential for overlapping signals and the need for absolute structural and stereochemical assignment necessitate a multi-faceted analytical approach. The absence of a readily available, public reference spectrum for this specific molecule underscores the importance of a predictive, first-principles approach to spectral interpretation, which this guide will detail.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule. The analysis of this compound by IR spectroscopy relies on the vibrational frequencies of its constituent bonds.
Predicted IR Absorption Bands
Based on established correlation tables and data from analogous structures, we can predict the characteristic IR absorption bands for our target molecule. These predictions are crucial for interpreting an experimentally obtained spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Sharp | Expect two distinct bands for a primary amine.[1] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This band can sometimes be mistaken for a C=O stretch if broad.[1] | |
| N-H Wag | 910 - 665 | Broad, Strong | A broad band characteristic of primary and secondary amines.[1] | |
| N-Boc Carbamate | C=O Stretch | 1750 - 1680 | Strong | The exact position is sensitive to hydrogen bonding. For N-Boc protected amines, this is often observed around 1690 cm⁻¹.[2][3] |
| C-O Stretch (ester-like) | 1300 - 1150 | Strong | Often appears as multiple bands. | |
| t-Butyl Group C-H Bend | ~1390 and ~1365 | Medium | A characteristic doublet for the tert-butyl group. | |
| Oxazolidine Ring | C-N Stretch | 1250 - 1020 | Medium to Weak | Aliphatic C-N stretches can be difficult to assign definitively.[1] |
| C-O-N Stretch | 1180 - 1070 | Medium | Literature on isoxazolidines suggests bands in this region for C-N and N-O groups.[4] | |
| Aliphatic Backbone | C-H Stretch | 2980 - 2850 | Medium to Strong | Expected from the t-butyl group and the oxazolidine ring methylene groups. |
Interpreting the Spectrum: Strengths and Limitations
An experimental IR spectrum confirming the presence of a strong carbonyl band around 1690 cm⁻¹, two sharp N-H stretching bands above 3300 cm⁻¹, and a primary amine N-H bend around 1600 cm⁻¹ provides strong evidence for the successful synthesis of an N-Boc protected amino compound.
However, IR spectroscopy alone has significant limitations for this molecule:
-
Lack of Specificity: It confirms the presence of functional groups but does not provide information on their connectivity. For example, it cannot distinguish between the target 1,2-oxazolidine and an isomeric 1,3-oxazolidine or an open-chain structure with the same functional groups.
-
Fingerprint Region Complexity: While the region below 1500 cm⁻¹ is unique to the molecule (the "fingerprint region"), its complexity makes ab initio interpretation challenging without a reference standard.
-
Stereochemistry: IR spectroscopy provides no information about the stereochemistry at the C4 position, which is often critical for biological activity.
Part 2: A Comparative Analysis with Alternative Techniques
For unambiguous characterization, IR data must be corroborated by higher-resolution techniques. The synthesis and characterization of related oxazolidine and N-Boc protected compounds frequently rely on NMR and MS.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides precise information on the electronic environment, number, and connectivity of protons. It can be used to confirm the presence of the t-butyl group (a sharp 9H singlet), diastereotopic protons on the oxazolidine ring, and the proton at C4. Coupling constants can help elucidate the relative stereochemistry.
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon of the Boc group and the carbons of the oxazolidine ring will have characteristic chemical shifts.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₁₆N₂O₃ for the target molecule).[8] This is a definitive method to confirm the molecular weight and elemental composition.
-
Tandem MS (MS/MS): Fragmentation patterns can reveal structural information, such as the loss of the tert-butyl group or cleavage of the oxazolidine ring, further confirming the molecule's architecture.
Workflow for Unambiguous Characterization
A robust workflow for the characterization of a newly synthesized batch of this compound should be sequential and confirmatory.
Caption: Recommended workflow for definitive structural characterization.
Part 3: Experimental Protocol
Acquiring a High-Quality Attenuated Total Reflectance (ATR) FT-IR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid or oil sample due to its minimal sample preparation and ease of use.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the diamond crystal.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The force applied should be sufficient to maximize signal without damaging the crystal (most modern instruments have torque-limiting clamps).
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Cleaning:
-
After collection, the spectrum should be baseline corrected if necessary.
-
Use the instrument software to label the peaks of interest corresponding to the key functional groups.
-
Clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.
-
Conclusion
The characterization of this compound is a clear example of the synergy required in modern analytical chemistry. While IR spectroscopy serves as an invaluable initial screening tool, confirming the presence of essential carbamate and amine functionalities, it is not sufficient for unequivocal structure elucidation. A scientifically sound characterization relies on the combined power of IR, high-resolution mass spectrometry, and NMR spectroscopy. This integrated approach ensures the identity, purity, and structural integrity of such critical building blocks, underpinning the trustworthiness and success of subsequent research and development efforts.
References
-
Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Goti, A., et al. (2000). Parallel Solid-Phase Synthesis and Structural Characterization of a Library of Highly Substituted Chiral 1,3-Oxazolidines. Journal of Combinatorial Chemistry. Available at: [Link]
-
Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Available at: [Link]
-
Oday, W. K., & H. R. (2021). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... Available at: [Link]
-
Mazurek, A. P., et al. (2017). Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid. PLoS ONE. Available at: [Link]
-
An, Y., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Journal of the American Chemical Society. Available at: [Link]
-
DeepDyve. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... Available at: [Link]
-
Reddy, K. S., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters. Available at: [Link]
-
NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. In NIST Chemistry WebBook. Available at: [Link]
-
Ianni, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Oxazolidine. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
ACS Publications. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]
-
Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available at: [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Available at: [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Available at: [Link]
-
MDPI. (2023). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry. Available at: [Link]
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
Sources
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- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
